molecular formula C13H15Cl2NO3 B8079857 Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate

Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate

Cat. No.: B8079857
M. Wt: 304.17 g/mol
InChI Key: FKPMKSLYNDNYII-UHFFFAOYSA-N
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Description

Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate is an organic compound with significant interest in various fields of chemistry and pharmacology. This compound features a dichlorophenyl group, an ethylamino group, and an ester functional group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3,4-dichloroaniline, ethyl acetoacetate, and ethyl iodide.

    Step 1: The 3,4-dichloroaniline undergoes a nucleophilic substitution reaction with ethyl iodide to form N-ethyl-3,4-dichloroaniline.

    Step 2: The N-ethyl-3,4-dichloroaniline is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds through a nucleophilic addition-elimination mechanism to form Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the dichlorophenyl group.

Scientific Research Applications

Chemistry

In synthetic chemistry, Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichlorophenyl group can engage in hydrophobic interactions, while the ester and amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-((3,4-dichlorophenyl)(methyl)amino)-3-oxopropanoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 3-((3,4-difluorophenyl)(ethyl)amino)-3-oxopropanoate: Similar structure but with fluorine atoms instead of chlorine atoms.

    Ethyl 3-((3,4-dichlorophenyl)(propyl)amino)-3-oxopropanoate: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

Ethyl 3-((3,4-dichlorophenyl)(ethyl)amino)-3-oxopropanoate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dichlorophenyl group enhances its potential for interactions with biological targets, while the ester and amino groups provide sites for further chemical modifications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 3-(3,4-dichloro-N-ethylanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c1-3-16(12(17)8-13(18)19-4-2)9-5-6-10(14)11(15)7-9/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPMKSLYNDNYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)Cl)Cl)C(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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